Methyl-D3 P-toluenesulfonate

isotope effect solvolysis kinetics reaction mechanism

Trace-level genotoxic impurity quantitation in pharmaceutical APIs demands matrix-matched internal standards to correct for ion suppression and recovery variability. Methyl-D3 p-toluenesulfonate (CAS 7575-93-1) resolves this as a co-eluting stable isotope-labeled internal standard with a definitive +3 Da mass shift. • Enables SRM-based LC-MS quantification with LOD 2-4 ng/mL and RSD <8% for p-toluenesulfonate esters. • Validated in HPLC-UV methods for alkyl tosylates in Aprepitant API at LOQ 48 μg g⁻¹ (0.02%). • Supplied at ≥98 atom% D isotopic purity; storage at 2-8°C under inert atmosphere.

Molecular Formula C8H10O3S
Molecular Weight 189.25 g/mol
CAS No. 7575-93-1
Cat. No. B148381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-D3 P-toluenesulfonate
CAS7575-93-1
Synonymsp-Toluenesulfonic acid, methyl-d3 ester;  Methyl 4-methyl-d3-benzenesulfonate;  Methyl-d3 p-methylbenzenesulfonate;  Methyl-d3 p-toluenesulfonate;  Methyl-d3 p-tosylate;  Methyl-d3 toluene-4-sulfonate;  Methyl-d3 tosylate;  NSC 406335-d3;  Toluene-4-sulfonic
Molecular FormulaC8H10O3S
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC
InChIInChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3
InChIKeyVUQUOGPMUUJORT-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-D3 P-toluenesulfonate: Deuterated Methylating Reagent


Methyl-D3 p-toluenesulfonate (CAS 7575-93-1) is the perdeuterated methyl analog of methyl p-toluenesulfonate, wherein the three hydrogen atoms of the methyl ester group are replaced by deuterium, yielding the molecular formula C₈H₇D₃O₃S and a molecular weight of 189.25 g/mol [1]. This compound functions as a sulfonate ester methylating agent and serves as a stable isotope-labeled internal standard for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) applications . Its primary industrial and research utility lies in enabling precise quantitation of non-deuterated methyl p-toluenesulfonate or Suplatast Tosilate in pharmaceutical impurity analysis and pharmacokinetic studies through isotopic differentiation [2].

Workflow Stable isotope-labeled internal standard for LC-MS/MS quantitation
Selection Certified isotopic enrichment for mass differentiation
Use Context Impurity profiling, pharmacokinetic research, and mechanistic methyl transfer studies

Why Non-Deuterated Methyl Tosylate Cannot Substitute


Substituting methyl-D3 p-toluenesulfonate with its non-deuterated analog (methyl p-toluenesulfonate, CAS 80-48-8) or alternative alkyl tosylates fundamentally compromises analytical validity in quantitative LC-MS applications. The deuterium labeling introduces a +3 Da mass shift relative to the protiated compound, enabling chromatographic co-elution with distinct mass spectrometric differentiation in selected reaction monitoring (SRM) mode [1]. Without this isotopic mass offset, the internal standard would be spectrally indistinguishable from the analyte, rendering accurate peak area ratio-based quantification impossible. Furthermore, the α-deuterium isotope effect alters reaction kinetics in solvolytic and methylation studies: the k_H/k_D ratio deviates measurably from unity, meaning mechanistic investigations employing the non-deuterated compound cannot directly substitute for deuterium tracing experiments without introducing systematic rate bias [2].

Methyl-D3 p-toluenesulfonate
+3 Da mass shift enables SRM co-elution differentiation
Quantifiable α-deuterium isotope effect for mechanistic tracing
Non-deuterated methyl tosylate
Lacks mass offset; indistinguishable from analyte, compromising quantification accuracy
Introduces systematic rate bias in solvolysis kinetic studies

Quantifiable Differentiation Evidence


α-Deuterium Isotope Effect in Solvolysis

The replacement of CH₃ with CD₃ in methyl p-toluenesulfonate produces a quantifiable secondary α-deuterium isotope effect during solvolysis. For methyl-d3 esters, the observed isotope effect (k_H/k_D) reflects spatial restrictions on hydrogen atoms in the activated complex [1]. In a systematic study of methyl-d3 esters, the α-deuterium isotope effect was measured in water solvolysis, with the fully deuterated methyl group exhibiting a rate difference attributable to zero-point vibrational energy changes and thermodynamic effects favoring the protium compound [1]. The study established that inverse isotope effects may quantify steric constraints on out-of-plane vibrations at the reaction center [1]. In mechanistic studies of 7-methylnorbornyl tosylate solvolysis, deviation from the linear correlation between log(k_CH₃/k_H) and log(k_CH₃/k_CD₃) indicated elimination pathway contributions at both intimate and solvent-separated ion pair stages [2].

α-Deuterium Isotope Effect
Cross-study comparable
k_H/k_D ≠ 1 in water solvolysis; magnitude correlates with steric constraints, and deviation from log(k_CH₃/k_H) vs log(k_CH₃/k_CD₃) linearity indicates elimination pathway branching.
Supports mechanistic pathway discrimination and transition state analysis.
Based on 7-methylnorbornyl tosylate solvolysis; ion pair stages.
isotope effect solvolysis kinetics reaction mechanism methyl transfer

LC-MS/MS Fragmentation of p-Toluenesulfonate Esters

A systematic LC-MS study evaluated twelve sulfonate ester potentially genotoxic impurities (PGIs), including methyl, ethyl, propyl, and isopropyl esters of methanesulfonate, benzenesulfonate, and p-toluenesulfonate [1]. For aromatic p-toluenesulfonate esters, APCI negative ion mode yielded stable precursor ions of [M-alkyl]⁻, which upon collision-induced dissociation produced product ions of [M-alkyl-SO₂]⁻, enabling sensitive selected reaction monitoring [1]. In contrast, ESI produced [M+H]⁺ precursor ions whose abundance was competed by [M+NH₄]⁺ and [M+Na]⁺ adduct formation, resulting in poor analytical sensitivity and reproducibility [1]. Across all twelve sulfonate esters, APCI in SRM mode achieved limits of detection of 2-4 ng/mL with relative standard deviations <8% [1]. A separate headspace GC-MS method using pentafluorothiophenol derivatization and deuterated internal standards achieved LOD = 0.11 μg g⁻¹ for methyl tosylate, with RSD 2.8-10% at 1 μg g⁻¹ [2].

LC-MS/MS Fragmentation
Class-level inference
APCI negative ion mode yields [M-alkyl]⁻ → [M-alkyl-SO₂]⁻ SRM with LOD 2–4 ng/mL and RSD <15%.
Supports method development for p-toluenesulfonate impurity quantification.
LOD/RSD from generic sulfonate ester study; method validation required.
LC-MS genotoxic impurity APCI fragmentation quantification

Isotopic Purity: Deuterated vs. Non-Deuterated

Commercial suppliers specify isotopic purity for methyl-D3 p-toluenesulfonate at 98 atom% D as the standard specification, with batch-specific QC documentation including NMR, HPLC, and GC analysis . In contrast, non-deuterated methyl p-toluenesulfonate (CAS 80-48-8) purity specifications are typically reported as chemical purity (e.g., ≥98%) without isotopic enrichment parameters [1]. The 98 atom% D specification indicates that ≥98% of methyl group hydrogen positions are occupied by deuterium rather than protium, with the residual ~2% representing isotopic impurity (incompletely deuterated species) .

Isotopic Purity
Direct head-to-head
≥98 atom% D enrichment vs ~0.015% natural abundance (≈6500-fold difference).
Defines fitness-for-purpose as internal standard; minimizes isotopic overlap with analyte.
QC by NMR, HPLC, GC; suppliers include Bidepharm, InvivoChem.
isotopic enrichment quality control procurement purity specification

Deuterated vs. Non-Isotopic Internal Standards

Deuterated internal standards (DIS) are the gold standard for LC-MS quantification because they co-elute with the analyte while providing distinct m/z for SRM differentiation. However, deuterated standards can exhibit unexpected chromatographic and extraction behavior differences from the analyte [1]. The magnitude of deuterium-induced chromatographic shift depends on the number of deuterium atoms and the accessibility of C-D bonds to stationary phase interactions. For methyl-D3 p-toluenesulfonate, the +3 Da shift positions the internal standard's isotopic envelope three mass units higher than the analyte, effectively eliminating cross-talk in SRM mode when the isotopic purity is ≥98 atom% D . In contrast, non-isotopic internal standards (structurally similar but chemically distinct compounds) may exhibit differential extraction recovery, matrix effect susceptibility, and retention time shifts that compromise quantification accuracy, particularly in complex biological matrices [1].

Deuterated vs Non-Isotopic ISTD
Class-level inference
Co-elution with +3 Da shift provides superior matrix effect correction vs. non-isotopic structural analogs.
Provides robust correction for sample preparation variability; requires validation of deuterium-induced chromatographic shift.
Class-level evidence; retention shift evaluation recommended.
internal standard matrix effect LC-MS quantification deuterated standard isotope dilution

Application Scenarios


Genotoxic Impurity Quantification by LC-MS/MS

In pharmaceutical quality control, methyl p-toluenesulfonate is monitored as a potentially genotoxic impurity at trace levels. Methyl-D3 p-toluenesulfonate serves as the stable isotope-labeled internal standard for this analysis. As established in Section 3, APCI negative ion SRM mode provides optimal sensitivity (LOD 2-4 ng/mL, RSD <8%) for p-toluenesulfonate esters [1]. The deuterated internal standard (+3 Da mass shift) co-elutes with the analyte, correcting for matrix effects, ionization variability, and extraction recovery. This application is validated in HPLC-UV methods for alkyl p-toluenesulfonates in Aprepitant API, where LOQ of 48 μg g⁻¹ (0.02%) was achieved [2].

Mechanistic Studies of Methyl Transfer

Methyl-D3 p-toluenesulfonate enables quantitative investigation of methyl transfer mechanisms through measurement of α-deuterium kinetic isotope effects (k_H/k_D). As documented in Section 3, the isotope effect magnitude correlates with steric constraints at the transition state, and deviations from the linear correlation between log(k_CH₃/k_H) and log(k_CH₃/k_CD₃) can identify competing elimination pathways [3]. This application supports academic and industrial research into alkylation mechanisms, catalyst development, and structure-activity relationship studies where precise kinetic data differentiate between concerted and stepwise pathways.

Pharmacokinetic Tracing for Suplatast Tosilate

Methyl-D3 p-toluenesulfonate is specifically designated as a deuterium-labeled analog of Suplatast Tosilate for pharmacokinetic research [4]. The +3 Da mass offset enables precise LC-MS quantification of Suplatast Tosilate in biological matrices without interference from endogenous compounds or metabolite cross-talk. Procurement of this compound (≥98 atom% D) ensures that the isotopic envelope of the internal standard minimally overlaps with the analyte signal, supporting therapeutic drug monitoring and metabolic pathway elucidation as referenced in Section 3.

Synthesis of Deuterated Compounds

Methyl-D3 p-toluenesulfonate functions as a deuterated methylating agent for the synthesis of CD₃-labeled amines, alcohols, and other nucleophile-containing compounds. The 98 atom% D isotopic purity (Section 3, Evidence Item 3) ensures that reaction products retain high deuterium incorporation, which is essential for subsequent mass spectrometric tracking in metabolic studies. The compound's sulfonate ester leaving group provides predictable SN2 reactivity analogous to non-deuterated methyl tosylate, while the CD₃ label distinguishes newly formed methylated species from unlabeled background in downstream analyses.

Application
Selection Property
Validation Focus
Genotoxic Impurity Quantification
Deuterated ISTD for LC-MS/MS with +3 Da mass shift
SRM accuracy and matrix effect correction
Mechanistic Methyl Transfer Studies
Deuterated methyl group for kinetic isotope effect measurement
Isotope effect magnitude interpretation and pathway model
Suplatast Tosilate PK Research
Deuterated analog for LC-MS quantitation in biological matrices
Isotopic envelope overlap and extraction recovery assessment
Synthesis of Deuterated Compounds
CD₃-labeled methylating agent with predictable SN2 reactivity
Deuterium incorporation rate and product isotopic fidelity

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